molecular formula C10H17BO4 B7970673 [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate

[4-(1-Ethoxyethyl)phenyl]boronic acid hydrate

Cat. No.: B7970673
M. Wt: 212.05 g/mol
InChI Key: JRHCLTFLFNNSJF-UHFFFAOYSA-N
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Description

[4-(1-Ethoxyethyl)phenyl]boronic acid hydrate (CAS: 1287753-39-2; MFCD13193942) is a boronic acid derivative characterized by a 1-ethoxyethyl substituent at the para position of the phenyl ring. Its molecular formula is C₁₀H₁₅BO₃·xH₂O, with a purity of 95–97% in commercially available forms . The compound is typically stored under refrigeration and is utilized in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functionality . Its hydrate form enhances stability, a common feature for boronic acids prone to dehydration or oligomerization .

Properties

IUPAC Name

[4-(1-ethoxyethyl)phenyl]boronic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3.H2O/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13;/h4-8,12-13H,3H2,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHCLTFLFNNSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)OCC)(O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate typically involves the reaction of 4-bromoacetophenone with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C. The product is then hydrolyzed to yield the boronic acid hydrate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pressure precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate can undergo oxidation reactions to form phenols.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: This compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts, such as palladium acetate, are used in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products:

    Oxidation: Phenols

    Reduction: Alcohols

    Substitution: Biaryl compounds

Scientific Research Applications

Chemistry: [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology: In biological research, this compound is used to study enzyme inhibition and as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of [4-(1-Ethoxyethyl)phenyl]boronic acid hydrate involves the formation of reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid forming a covalent complex with the diol group under basic conditions and dissociating under acidic conditions. This property makes it useful in various applications, including sensing, separation, and drug delivery.

Comparison with Similar Compounds

Key Compounds:

[4-(1-Ethoxyethyl)phenyl]boronic Acid Hydrate: Contains a hydrophilic 1-ethoxyethyl group and hydrate, improving water solubility compared to non-hydrated analogs .

[4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid (Compound 2) : Features a bulkier isopropoxy-substituted biphenyl structure. Despite predictions, it exhibited poor solubility in RPMI medium, leading to precipitation and unreliable in vitro assays .

Pyren-1-yl Boronic Acid (Compound 3) : A polycyclic aromatic derivative with high lipophilicity but similarly poor solubility in aqueous media .

[4-(Methylthio)phenyl]boronic Acid: A sulfur-containing analog showing unique conductance properties under electric potentials (e.g., 100–200 mV) .

Table 1: Structural and Solubility Comparisons

Compound Key Substituent Solubility in RPMI Medium Hydrate Form
This compound 1-Ethoxyethyl Moderate (hydrate-enhanced) Yes
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid Biphenyl + isopropoxy Low (precipitates) No
Pyren-1-yl boronic acid Pyrene Very low No
[4-(Methylthio)phenyl]boronic acid Methylthio Moderate No

Antiproliferative Effects:

  • 6-Hydroxynaphthalen-2-yl Boronic Acid (Compound 1) : Demonstrated potent antiproliferative activity with IC₅₀ = 0.1969 µM .
  • Phenanthren-9-yl Boronic Acid (Compound 4) : IC₅₀ = 0.2251 µM, comparable to Compound 1 .

Enzyme Inhibition:

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibited fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM) .
  • 1-Amido-2-Triazolylethaneboronic Acid : Replaced phenyl with triazole, maintaining β-lactamase inhibition (Ki values) while improving MICs against pathogens .

Commercial Availability and Stability

  • This compound : Available from suppliers like Combi-Blocks (FA-4429) at 95–97% purity .
  • B-[4-(Hexyloxy)phenyl]boronic Acid : Longer alkoxy chains increase lipophilicity but reduce commercial availability compared to ethoxy derivatives .

Biological Activity

[4-(1-Ethoxyethyl)phenyl]boronic acid hydrate is a boronic acid derivative with significant potential in various biological applications, particularly in medicinal chemistry and bioconjugation. This compound has garnered attention due to its unique chemical properties, which facilitate interactions with biological molecules, making it a valuable tool in drug development and targeted therapies.

  • IUPAC Name : 4-(1-ethoxyethyl)phenylboronic acid hydrate
  • Molecular Formula : C10H15BO3·H2O
  • Molecular Weight : 202.14 g/mol

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, such as those found in sialic acids on the surface of cancer cells. This interaction can facilitate targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects. The compound's mechanism includes:

  • Targeting Sialic Acid Receptors : The boronic acid moiety binds to sialic acids, which are often overexpressed in cancer cells, allowing for selective targeting and uptake of drugs.
  • Modulation of Biological Pathways : By interacting with specific enzymes and receptors, this compound can influence various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit promising anticancer properties. For instance:

  • Cell Viability Assays : Studies have shown that this compound can induce cell death in various cancer cell lines by disrupting metabolic processes and promoting apoptosis. In particular, it has been demonstrated to inhibit the growth of lung cancer cells (A549) when conjugated with nanoparticles .
  • Mechanistic Insights : The compound's ability to form stable complexes with sialic acids enhances its effectiveness in targeting tumors, leading to reduced cell viability and increased apoptosis rates.

Antibacterial and Antioxidant Properties

Boronic acids are known for their antibacterial and antioxidant activities:

  • Antibacterial Efficacy : Preliminary studies suggest that this compound exhibits antibacterial properties against common pathogens such as Escherichia coli. The compound's effectiveness was noted at concentrations around 6.50 mg/mL .
  • Antioxidant Activity : The compound has shown substantial antioxidant capabilities, which are critical for protecting cells from oxidative stress. This property is particularly relevant in formulations aimed at skin health and cancer prevention.

Application in Drug Development

The versatility of this compound extends to its use in drug discovery and development:

  • Bioconjugation Techniques : Its unique structure allows for effective bioconjugation, facilitating the attachment of therapeutic agents to targeted delivery systems.
  • Pharmaceutical Formulations : The compound has been incorporated into creams and other formulations aimed at enhancing drug delivery efficiency while maintaining safety profiles .

Case Studies

StudyFindings
Targeted Delivery Using Nanoparticles PBA-functionalized ZnO nanoparticles loaded with chrysin showed enhanced cellular uptake and reduced viability in A549 cells .
Antioxidant Potential Assessment Evaluated using ABTS and DPPH assays; demonstrated strong antioxidant activity (IC50 values < 0.15 µg/mL) .
Antibacterial Activity Evaluation Effective against E. coli with minimal inhibitory concentration identified at 6.50 mg/mL .

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